![molecular formula C15H16BrN3O2S B7742966 (Z)-2-bromo-6-methoxy-4-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)phenol](/img/structure/B7742966.png)
(Z)-2-bromo-6-methoxy-4-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-bromo-6-methoxy-4-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)phenol is a complex organic compound that features a bromine atom, a methoxy group, and a hydrazono group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-bromo-6-methoxy-4-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)phenol typically involves multiple steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine in the presence of a catalyst to yield 2-bromo-6-methoxyphenol.
Formylation: The brominated compound is then subjected to formylation to introduce the formyl group, resulting in 2-bromo-6-methoxy-4-formylphenol.
Hydrazone Formation: The formylated compound reacts with 4,5,6,7-tetrahydrobenzo[d]thiazol-2-ylhydrazine under acidic conditions to form the hydrazono derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and hydrazono groups.
Reduction: Reduction reactions can target the bromine atom and the hydrazono group.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the phenol and hydrazono groups.
Reduction: Reduced forms of the bromine atom and hydrazono group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-bromo-6-methoxy-4-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its hydrazono group and phenol ring suggest possible interactions with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a potential candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-2-bromo-6-methoxy-4-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The hydrazono group can form hydrogen bonds with active sites, while the phenol ring can participate in π-π interactions. These interactions can inhibit the activity of the target enzyme or receptor, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-6-methoxyphenol: Lacks the hydrazono group and tetrahydrobenzo[d]thiazol-2-yl moiety.
4-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)phenol: Lacks the bromine and methoxy groups.
Uniqueness
(Z)-2-bromo-6-methoxy-4-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)phenol is unique due to the combination of its bromine, methoxy, and hydrazono groups. This combination provides a distinct set of chemical properties and potential biological activities that are not found in similar compounds.
Properties
IUPAC Name |
2-bromo-6-methoxy-4-[(Z)-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c1-21-12-7-9(6-10(16)14(12)20)8-17-19-15-18-11-4-2-3-5-13(11)22-15/h6-8,20H,2-5H2,1H3,(H,18,19)/b17-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGLGCYNCWRKKU-IUXPMGMMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC2=NC3=C(S2)CCCC3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N\NC2=NC3=C(S2)CCCC3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-cyano-5-(4-methylphenyl)furan-2-yl]thiophene-2-carboxamide](/img/structure/B7742891.png)
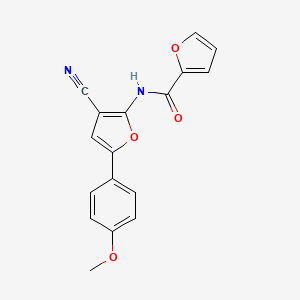
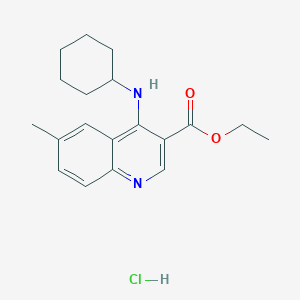
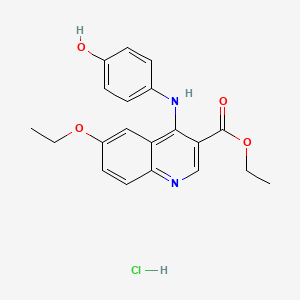
![Ethyl 4-[(3-acetylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B7742911.png)
![3-[(6-Ethoxy-3-ethoxycarbonylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7742917.png)
![Ethyl 4-[2-(dimethylamino)ethylamino]-6-ethoxyquinoline-3-carboxylate;hydrochloride](/img/structure/B7742918.png)
![Ethyl 6,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B7742929.png)
![3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid](/img/structure/B7742943.png)
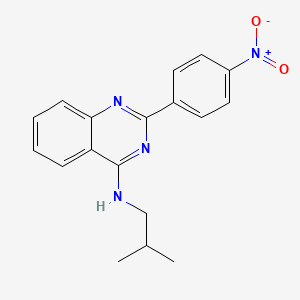
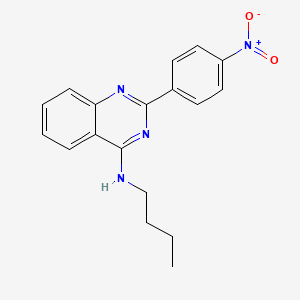
![4-{(Z)-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,3-diol](/img/structure/B7742971.png)
![(Z)-1-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol](/img/structure/B7742984.png)
![3-[(Z)-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazinylidene)methyl]phenol](/img/structure/B7742991.png)
